molecular formula C26H20ClFN4O2 B2799138 2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide CAS No. 1216469-25-8

2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide

Cat. No.: B2799138
CAS No.: 1216469-25-8
M. Wt: 474.92
InChI Key: OOZDXFSGDHQRSA-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused bicyclic core with a pyrimidine ring adjacent to an indole system. Key structural features include:

  • 8-Fluoro substituent: Introduces electronegativity, influencing electronic distribution and metabolic stability.
  • 4-Oxo group: Provides a hydrogen-bond acceptor site, critical for target binding.
  • N-(m-tolyl)acetamide side chain: Balances solubility (via amide) and lipophilicity (via meta-methylphenyl).

Properties

IUPAC Name

2-[3-[(2-chlorophenyl)methyl]-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClFN4O2/c1-16-5-4-7-19(11-16)30-23(33)14-32-22-10-9-18(28)12-20(22)24-25(32)26(34)31(15-29-24)13-17-6-2-3-8-21(17)27/h2-12,15H,13-14H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZDXFSGDHQRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide (CAS Number: 1189952-02-0) is a synthetic derivative with a complex structure that exhibits potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H22ClFN4O2C_{24}H_{22}ClFN_{4}O_{2} with a molecular weight of 452.9 g/mol. The structure contains a pyrimido-indole core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC24H22ClFN4O2
Molecular Weight452.9 g/mol
CAS Number1189952-02-0

Anticancer Activity

Indole and pyrimidine derivatives are often explored for anticancer activity. A study evaluating similar compounds indicated that they could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Although direct evidence for this specific compound is sparse, the structural features suggest potential for similar activity.

Enzyme Inhibition

The compound's ability to inhibit key enzymes involved in cellular processes is another area of interest. For instance, related compounds have been studied for their inhibition of monoamine oxidase (MAO), which is crucial in neurochemical pathways . This suggests that the compound may also possess neuroprotective properties.

Structure-Activity Relationship (SAR)

The SAR analysis of similar compounds reveals that modifications in the substituents significantly affect biological activity:

  • Chlorobenzyl group : The presence of the 2-chlorobenzyl moiety enhances lipophilicity and may improve cell membrane permeability.
  • Fluorine substitution : The 8-fluoro group is often associated with increased potency due to its electron-withdrawing effects, which can stabilize the molecule's active conformation.

These modifications collectively contribute to the overall pharmacological profile of the compound.

Case Studies

  • Antimicrobial Evaluation :
    A study synthesized various indole-pyrimidine hybrids and evaluated their antimicrobial activity. Compounds with structural similarities to our target compound exhibited notable antibacterial effects against both Gram-positive and Gram-negative bacteria .
  • Anticancer Research :
    Research involving indole derivatives has shown promising results in inhibiting cancer cell lines, suggesting that our compound may also be evaluated for similar anticancer properties in future studies .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimido[5,4-b]indole Derivatives
Compound Name Substituents (Position) Key Modifications Biological Target/Activity Reference
Target Compound 3-(2-Cl-benzyl), 8-F, 5-(N-m-tolyl) Chlorobenzyl (lipophilic), m-tolyl (moderate polarity) Hypothesized TLR4 modulation N/A
Compound 3 () 3-(2-MeO-benzyl), 5-(4-F-benzyl), 8-F Methoxy (polar), 4-F-benzyl (electron-withdrawing) Structural studies (XRD confirmed)
Compound () 3-(2-Cl-benzyl), 8-Me, 5-(N-2-F-Ph) 8-Me (electron-donating), 2-F-Ph (polar) Unspecified (structural analog)
Compounds 2 & 3 () Sulfonyl/sulfinyl acetamide, cyclohexyl Polar sulfonyl/sulfinyl groups TLR4 selectivity

Key Observations :

  • Position 8 : The 8-fluoro substituent (target) vs. 8-methyl () may improve metabolic stability due to fluorine’s resistance to oxidation .
  • Acetamide Side Chain : The m-tolyl group (target) offers moderate lipophilicity, whereas 2-fluorophenyl () introduces higher polarity, which could affect target binding kinetics .
Non-Pyrimidoindole Analogs
  • Oxadiazole-sulfanyl acetamides () : While structurally distinct (indole-oxadiazole core), these compounds highlight the acetamide moiety’s role in hydrogen bonding, suggesting the target’s N-(m-tolyl)acetamide may similarly engage in receptor interactions .
  • Pyrazole-carboxamides () : Demonstrates the pharmacological relevance of carboxamide groups, though differences in core structure limit direct comparability .

Physicochemical and Pharmacokinetic Properties

Property Target Compound ’s Compound 3 ’s Compound
Molecular Weight ~500 (estimated) ~480 (estimated) ~490 (estimated)
logP (Predicted) ~3.5 (high lipophilicity) ~2.8 (moderate) ~3.1
Hydrogen Bond Acceptors 6 7 6
Hydrogen Bond Donors 1 (amide NH) 1 1

Analysis :

  • The target’s higher logP (vs.
  • All compounds maintain 1 H-bond donor (amide NH), critical for target engagement.

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